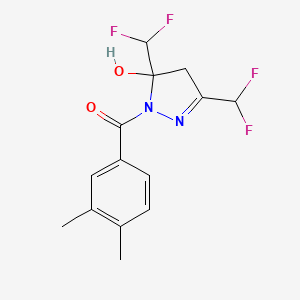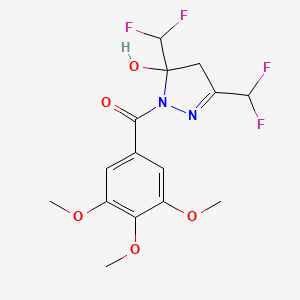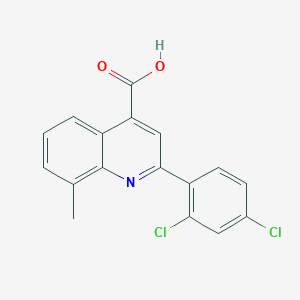![molecular formula C15H21N3O2S B4266392 N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-N,3,4-trimethylbenzenesulfonamide](/img/structure/B4266392.png)
N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-N,3,4-trimethylbenzenesulfonamide
Descripción general
Descripción
N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-N,3,4-trimethylbenzenesulfonamide is a chemical compound that has gained significant attention in scientific research due to its potential use as a therapeutic agent. This compound is commonly referred to as TAK-659 and belongs to the class of selective inhibitors of the protein kinase BTK (Bruton's tyrosine kinase).
Mecanismo De Acción
The mechanism of action of TAK-659 is based on its ability to selectively inhibit the activity of the protein kinase BTK. This kinase plays a crucial role in the regulation of various cellular processes, including cell proliferation, differentiation, and survival. By inhibiting the activity of BTK, TAK-659 can block the signaling pathways that promote the growth and survival of cancer cells, as well as reduce inflammation and autoimmunity.
Biochemical and Physiological Effects
TAK-659 has been shown to have a range of biochemical and physiological effects, depending on the specific disease or condition being treated. In cancer, TAK-659 can induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (the formation of new blood vessels), and enhance the immune response against cancer cells. In autoimmune disorders and inflammatory diseases, TAK-659 can reduce the production of inflammatory cytokines and prevent the activation of immune cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of TAK-659 for lab experiments is its high selectivity for BTK, which reduces the risk of off-target effects and toxicity. Additionally, TAK-659 has good pharmacokinetic properties, including high oral bioavailability and a long half-life, which make it suitable for use in animal studies. However, one limitation of TAK-659 is its relatively low solubility in water, which can make it difficult to formulate for in vivo studies.
Direcciones Futuras
There are several future directions for research on TAK-659, including:
1. Clinical trials to evaluate the safety and efficacy of TAK-659 in humans with cancer, autoimmune disorders, and inflammatory diseases.
2. Studies to identify biomarkers that can predict response to TAK-659 treatment and monitor treatment efficacy.
3. Development of new formulations of TAK-659 to improve its solubility and bioavailability.
4. Investigation of the potential use of TAK-659 in combination with other therapeutic agents, such as chemotherapy or immunotherapy.
5. Exploration of the role of BTK inhibition in other diseases and conditions, such as neurodegenerative disorders and infectious diseases.
In conclusion, N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-N,3,4-trimethylbenzenesulfonamide, or TAK-659, is a promising therapeutic agent that has shown potential for the treatment of cancer, autoimmune disorders, and inflammatory diseases. Further research is needed to fully understand its mechanism of action, biochemical and physiological effects, and potential clinical applications.
Aplicaciones Científicas De Investigación
TAK-659 has been extensively studied for its potential use in the treatment of various diseases, including cancer, autoimmune disorders, and inflammatory diseases. In preclinical studies, TAK-659 has shown promising results in inhibiting the growth and proliferation of cancer cells, as well as reducing inflammation and autoimmunity.
Propiedades
IUPAC Name |
N-[(1-ethylpyrazol-4-yl)methyl]-N,3,4-trimethylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O2S/c1-5-18-11-14(9-16-18)10-17(4)21(19,20)15-7-6-12(2)13(3)8-15/h6-9,11H,5,10H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWFDBVUFHALHHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)CN(C)S(=O)(=O)C2=CC(=C(C=C2)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-N,3,4-trimethylbenzenesulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-2-(5-methyl-2-furyl)-4-quinolinecarboxamide](/img/structure/B4266309.png)
![2-(5-chloro-2-thienyl)-N-[3-(methylthio)phenyl]-4-quinolinecarboxamide](/img/structure/B4266311.png)



![1-[(3-chloro-6-fluoro-1-benzothien-2-yl)carbonyl]-5-(difluoromethyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4266346.png)
![5-(difluoromethyl)-3-methyl-1-{[2-(5-methyl-2-thienyl)-4-quinolinyl]carbonyl}-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4266347.png)
![5-(difluoromethyl)-1-{[2-(3-methoxyphenyl)-4-quinolinyl]carbonyl}-3-methyl-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4266350.png)
![2-[1-(4-methoxy-3-methylbenzyl)-4-(1-propyl-4-piperidinyl)-2-piperazinyl]ethanol](/img/structure/B4266371.png)


![4-{2-[(5-ethyl-3-thienyl)carbonyl]hydrazino}-4-oxobutanoic acid](/img/structure/B4266400.png)
![6-({2-[(5-ethyl-3-thienyl)carbonyl]hydrazino}carbonyl)-3-cyclohexene-1-carboxylic acid](/img/structure/B4266404.png)
![5-{2-[(5-ethyl-3-thienyl)carbonyl]hydrazino}-5-oxopentanoic acid](/img/structure/B4266412.png)